D-Allose-3-13C
Description
Properties
Molecular Formula |
C₅¹³CH₁₂O₆ |
|---|---|
Molecular Weight |
181.15 |
Synonyms |
D-Allopyranose-3-13C |
Origin of Product |
United States |
Synthetic Methodologies for D Allose 3 13c
Strategies for Site-Specific 13C-Labeling in Carbohydrate Chemistry
Site-specific isotope labeling of carbohydrates is a fundamental technique for elucidating metabolic pathways and studying the dynamics of biological molecules. Strategies for introducing a 13C label at a specific position in a sugar molecule, such as D-allose, are broadly categorized into chemical and biological methods. Chemical synthesis offers precise control over the position of the label through the use of specifically labeled precursors and stereoselective reactions. Biological methods, on the other hand, leverage the specificity of enzymes to incorporate isotopes from labeled substrates.
The choice of strategy often depends on the desired labeling pattern, the required quantity of the labeled compound, and the economic feasibility of the synthetic route. For complex molecules like carbohydrates, a combination of chemical and enzymatic steps, known as a chemo-enzymatic approach, often provides the most efficient and selective pathway.
Chemical Synthesis Routes for D-Allose-3-13C
The chemical synthesis of this compound is a multi-step process that demands careful selection of starting materials and precise control of reaction conditions to achieve the desired stereochemistry and isotopic incorporation. While chemical synthesis can offer high yields, it is often associated with challenges such as the need for extensive purification and the use of hazardous reagents.
The key to synthesizing this compound lies in the selection of a suitable precursor that is either already labeled with 13C at the desired position or can be readily converted to a C-3 labeled intermediate. A common strategy involves starting with a more abundant and less expensive sugar, such as D-glucose, and performing a series of protection, oxidation, and reduction steps to invert the stereochemistry at the C-3 position.
To introduce the 13C label at the C-3 position, a common approach involves the oxidation of a protected D-glucose derivative at C-3 to form a ketone. This ketone can then be reduced using a 13C-labeled reducing agent, or the synthesis can start from a precursor where the C-3 carbon is already a 13C isotope. Stereoselective reduction of the C-3 ketone is crucial to obtain the allose configuration. Reagents like LS-selectride have been used for such stereoselective reductions, affording the allose derivative in high yield.
For example, a synthesis could begin with a protected D-glucose derivative. The hydroxyl group at C-3 would be oxidized to a ketone. This intermediate would then be subjected to a reaction with a 13C-labeled nucleophile, followed by reduction to introduce the 13C-labeled hydroxyl group with the correct stereochemistry for D-allose. Subsequent deprotection steps would then yield the final product, this compound.
A significant challenge in the chemical synthesis of isotopically labeled compounds is achieving high isotopic purity. Incomplete reactions or side reactions can lead to the presence of unlabeled or multiply labeled species, complicating the analysis of experimental results. Maximizing the chemical yield is also a primary concern, as multi-step syntheses can result in significant loss of material at each stage.
Chemo-Enzymatic and Biotechnological Production Approaches for this compound
Chemo-enzymatic and biotechnological methods offer attractive alternatives to purely chemical synthesis, often providing higher specificity, milder reaction conditions, and a more environmentally friendly process. These approaches utilize the catalytic power of enzymes to perform specific transformations that are difficult to achieve through traditional chemical means.
The "Izumoring" strategy is a powerful concept in carbohydrate biotechnology that outlines the enzymatic pathways for the interconversion of all hexoses. This strategy provides a roadmap for the production of rare sugars like D-allose from more abundant ones. The synthesis of D-allose via the Izumoring strategy typically starts from D-fructose.
To produce this compound using this approach, one would start with D-fructose specifically labeled with 13C at the C-3 position. This labeled D-fructose is first converted to 13C-labeled D-psicose (also known as D-allulose) by an epimerase. The resulting D-psicose-3-13C is then isomerized to this compound.
Several key enzymes play a crucial role in the biotechnological production of D-allose and its isotopically labeled variants.
D-allulose 3-epimerase (DAEase): This enzyme catalyzes the crucial epimerization of D-fructose at the C-3 position to produce D-allulose (D-psicose). To synthesize this compound, one would utilize D-fructose-3-13C as the substrate for this enzyme. DAEases have been identified and characterized from various microbial sources, including Clostridium and Ruminococcus species.
L-rhamnose isomerase (L-RI): This enzyme is responsible for the reversible isomerization of D-allulose to D-allose. Once D-allulose-3-13C is produced, L-RI is used to convert it to the final product, this compound. L-RIs have been isolated from various bacteria, such as Escherichia coli and Pseudomonas stutzeri, and have been optimized for efficient D-allose production.
Ribose-5-phosphate (B1218738) isomerase (Rpi): This enzyme, typically involved in the pentose (B10789219) phosphate (B84403) pathway, has also been shown to catalyze the conversion of D-psicose to D-allose. Rpi from organisms like Clostridium thermocellum can be used as an alternative to L-rhamnose isomerase for the final isomerization step in the synthesis of this compound.
The following table summarizes the key enzymes and their roles in the biotechnological production of D-Allose from a 13C-labeled precursor.
| Enzyme | EC Number | Substrate (for this compound synthesis) | Product |
| D-allulose 3-epimerase | 5.1.3.30 | D-fructose-3-13C | D-allulose-3-13C |
| L-rhamnose isomerase | 5.3.1.14 | D-allulose-3-13C | This compound |
| Ribose-5-phosphate isomerase | 5.3.1.6 | D-allulose-3-13C | This compound |
The enzymatic approach, particularly when combined with whole-cell biocatalysis, presents a promising and sustainable method for the production of this compound, paving the way for further exploration of the biological roles of this intriguing rare sugar.
Microbial Fermentative Synthesis of this compound
While enzymatic methods are effective, microbial fermentation presents a potentially more cost-effective and sustainable route for producing rare sugars like D-allose. nih.gov This approach involves engineering a microorganism, typically Escherichia coli, to house the necessary enzymatic pathway to convert a simple, inexpensive carbon source into the target molecule. For the synthesis of this compound, a ¹³C-labeled substrate, such as ¹³C-glucose, would be supplied to the engineered microbial cell factory.
The construction of an efficient microbial cell factory for D-allose production requires extensive metabolic engineering to direct the carbon flux towards the desired product and prevent its consumption in native metabolic pathways. nih.govnih.gov Key strategies include:
Pathway Construction : An artificial in vivo "Izumoring pathway" is constructed by co-expressing the necessary enzymes. This typically includes a D-glucose isomerase to convert D-glucose to D-fructose, a D-allulose 3-epimerase to convert D-fructose to D-allulose (D-psicose), and a ribose-5-phosphate isomerase or L-rhamnose isomerase to convert D-allulose to D-allose. nih.gov
Blocking Competing Pathways : To maximize the yield, genes involved in the phosphorylation and subsequent glycolysis of the substrate (D-glucose) and intermediates (D-fructose) are knocked out. This prevents the cell from consuming these sugars for growth. Key gene knockouts can include ptsG, glk, pfkA, and pfkB. nih.gov
Enhancing Substrate Uptake : Introduction of non-phosphorylating transport systems for D-glucose can enhance substrate utilization for the synthetic pathway. nih.gov
Preventing Product Degradation/Export : Genes responsible for the transport or catabolism of D-allose, such as the native D-allose transporter encoded by alsB, are inactivated to drive the reversible reactions toward product accumulation. nih.gov
Through such systematic optimization, an engineered E. coli strain was able to produce 4.17 g/L of D-allose from D-glucose in fed-batch fermentation, achieving a yield of 0.103 g/g. nih.gov Another study reported the production of approximately 127.35 mg/L of D-allose after 84 hours of fermentation. nih.gov
| Engineering Strategy | Target Genes/Enzymes | Purpose | Reference |
|---|---|---|---|
| Pathway Construction | D-glucose isomerase, D-allulose 3-epimerase, Ribose-5-phosphate isomerase | Create an artificial pathway from D-glucose to D-allose. | nih.gov |
| Block Glycolysis | ptsG, glk, pfkA, pfkB | Prevent phosphorylation and consumption of glucose and fructose. | nih.gov |
| Prevent Product Export | alsB | Inactivate the native D-allose transporter to increase intracellular accumulation. | nih.gov |
| Enhance Substrate Uptake | Non-phosphorylated glucose transport | Improve the availability of glucose for the synthetic pathway. | nih.gov |
The efficiency of both enzymatic and microbial synthesis, including the crucial step of isotopic enrichment, is highly dependent on the reaction conditions. jmb.or.kr For the production of this compound, the primary consideration is the use of a substrate specifically labeled at the C3 position, which is then biotransformed into the final product. Key parameters that are optimized include:
Temperature : Enzymes have an optimal temperature for activity and stability. For example, in a one-pot enzymatic system for allose production, the optimal temperature was found to be 60°C. jmb.or.kr
pH : The pH of the reaction buffer significantly influences enzyme catalytic efficiency. The optimal pH for the aforementioned two-enzyme system was determined to be 7.5. jmb.or.kr
Substrate Concentration : High substrate concentrations can sometimes lead to substrate inhibition, so finding the optimal concentration is key for maximizing productivity. frontiersin.org
Metal Ion Cofactors : Many isomerases and epimerases require metal ions, such as Co²⁺ or Mn²⁺, for their activity. The addition of these cofactors at optimal concentrations is often necessary. jmb.or.krmdpi.com
For microbial fermentation, in addition to these factors, parameters such as the composition of the growth medium, aeration, and the feeding strategy of the ¹³C-labeled substrate are critical for maximizing both the product titer and the efficiency of isotopic incorporation.
Assessment of Isotopic Purity and Enrichment during this compound Production
Following the synthesis of this compound, it is imperative to verify the chemical identity, isotopic purity, and the degree of enrichment at the specific C3 position. A combination of high-resolution analytical techniques is employed for this comprehensive assessment.
High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining isotopic enrichment. nih.govnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to first separate the target compound from the reaction mixture. almacgroup.com The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the differentiation of molecules based on their exact mass. nih.govresearchgate.net For this compound, the mass spectrometer would detect an ion with a mass approximately 1.00335 Da higher than that of unlabeled D-allose. By comparing the measured isotope distribution pattern with the theoretical pattern for a given enrichment level, the percentage of ¹³C incorporation can be accurately calculated. nih.govresearchgate.net This involves correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the unlabeled compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the precise location of the isotopic label within the molecule. frontiersin.orgrsc.orgnih.gov While ¹H NMR can provide structural confirmation of D-allose, ¹³C NMR is particularly powerful for labeled compounds. The signal corresponding to the ¹³C-enriched carbon atom (C3 in this case) will be significantly enhanced, confirming the successful and specific incorporation of the label. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can further be used to unequivocally assign the signals and confirm the structural integrity of the synthesized molecule. frontiersin.org NMR can also provide quantitative information on the relative isotopic purity. rsc.org
Together, these methods provide a robust analytical workflow to ensure the quality of the synthesized this compound, confirming its structure, the extent of isotopic labeling, and the specific position of the ¹³C atom.
Advanced Analytical Techniques for Characterization and Isotopic Tracing with D Allose 3 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeled Compounds
NMR spectroscopy is a primary technique for the analysis of 13C-labeled compounds, offering detailed information on molecular structure, isotopic enrichment, and conformational dynamics.
Quantitative 13C-NMR is a non-destructive method used to determine the precise location and percentage of 13C enrichment within a molecule. In the context of D-Allose-3-13C, this technique is essential to verify that the isotopic label is exclusively at the C-3 position and to quantify the level of enrichment. The intensity of the NMR signal is directly proportional to the number of nuclei giving rise to that signal. For 13C-labeled compounds, the signal intensity of the enriched carbon will be significantly enhanced compared to the natural abundance of 13C (approximately 1.1%).
To achieve accurate quantification, specific NMR experimental parameters must be optimized. These include ensuring a sufficient relaxation delay between scans to allow for full recovery of the magnetization of all carbon nuclei. The use of an appropriate internal standard with a known concentration can also aid in the precise determination of the concentration of the labeled compound. While direct 13C NMR can be used, 1H NMR is often preferred due to its higher sensitivity. The presence of a 13C isotope adjacent to a proton results in characteristic satellite peaks in the 1H spectrum, and the intensity of these satellites relative to the central peak from molecules with 12C at that position can be used to measure 13C enrichment. academie-sciences.fr
Table 1: Representative 13C-NMR Chemical Shifts for D-Allose Anomers
| Carbon Position | α-D-Allofuranose (ppm) | β-D-Allofuranose (ppm) | α-D-Allopyranose (ppm) | β-D-Allopyranose (ppm) |
| C1 | 96.06 | 100.58 | ~94 | ~94 |
| C2 | ~74 | ~72 | ~71 | ~71 |
| C3 | ~71 | ~71 | ~67 | ~67 |
| C4 | ~78 | ~78 | ~67 | ~67 |
| C5 | ~72 | ~72 | ~73 | ~73 |
| C6 | ~63 | ~63 | ~62 | ~62 |
Note: The chemical shift for C3 would be the most significantly affected and readily identifiable signal in the 13C-NMR spectrum of this compound. The exact chemical shifts can vary based on solvent and temperature. The provided values are approximate and based on related structures. rsc.org
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These 2D NMR experiments correlate the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC or HMQC spectrum would show a strong correlation peak between the proton at the C-3 position (H-3) and the 13C-labeled C-3 carbon. The absence of similarly enhanced correlations for other carbon positions provides definitive proof of site-specific labeling.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). In the case of this compound, HMBC can be used to observe correlations between the C-3 carbon and protons on adjacent carbons (H-2 and H-4), further confirming the label's position.
These multi-dimensional techniques provide a comprehensive picture of the molecular structure, confirming that the isotopic labeling process has not resulted in any unintended structural changes. rsc.org
When this compound is incorporated into larger molecules or used in studies where multiple 13C labels are present, the analysis of 13C-13C coupling constants (J-couplings) provides valuable information about the molecule's conformation. The magnitude of the J-coupling between two coupled 13C nuclei is dependent on the dihedral angle between them, as described by the Karplus relationship.
Solid-state NMR spectroscopy, in conjunction with selective 13C labeling, allows for the measurement of 13C-13C spin-couplings in crystalline samples. nih.gov This is particularly useful as the molecular conformation in a crystal is static and can be independently determined by X-ray crystallography. nih.gov The experimentally measured J-coupling values can then be compared with values calculated using density functional theory (DFT) for specific conformations. nih.gov This comparison helps in validating the computational models and provides a basis for using these J-couplings to determine the conformation of D-allose derivatives in solution. nih.govosti.gov
For this compound, if another labeled carbon is introduced (e.g., at the C-2 or C-4 position), the measured one-bond (¹J C2,C3 or ¹J C3,C4), two-bond (²J C1,C3), or three-bond (³J C3,C5) coupling constants can reveal details about the pyranose ring pucker and the orientation of substituents.
Mass Spectrometry (MS) Applications in Isotope Tracing Experiments
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of isotope tracing studies, allowing researchers to follow the metabolic fate of this compound.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of sugars like D-allose, a derivatization step is typically required to make them volatile. Once derivatized, the sample is introduced into the gas chromatograph, which separates the different metabolites. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.
In a metabolic tracing experiment with this compound, GC-MS can be used to analyze cell extracts and identify metabolites that have incorporated the 13C label. nih.gov The mass spectrum of a metabolite containing the 13C label will show a characteristic shift in its molecular ion peak and fragment ions. For example, if this compound is metabolized to pyruvate, the resulting pyruvate will have a mass that is one unit higher than pyruvate derived from unlabeled glucose. By analyzing the mass isotopomer distribution of various metabolites, it is possible to map the metabolic pathways through which D-allose is processed. hhu.demdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation of ions with very similar masses. This capability is crucial for the unambiguous identification of metabolites and the precise determination of isotopic abundance.
When analyzing the metabolic products of this compound, HRMS can distinguish between a metabolite that has incorporated a 13C atom and one that has, for example, incorporated two deuterium atoms, which would have a similar nominal mass. Furthermore, HRMS can be used to quantify the relative abundance of different mass isotopomers in a sample. nih.gov This requires correcting the measured mass isotopomer distribution for the natural abundance of stable isotopes of all elements in the molecule. nih.gov This correction is essential for accurately determining the extent of label incorporation from this compound into downstream metabolites.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Carbon Atom Transitions
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation and isotopic analysis of labeled compounds like this compound. This method involves multiple stages of mass analysis, typically including the selection of a specific precursor ion (the ionized this compound molecule), its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting fragment ions. The fragmentation patterns observed provide rich structural information and allow for the precise tracking of the 13C label within the molecule.
The fragmentation of monosaccharides in MS/MS follows established pathways, often described by the Domon-Costello nomenclature acs.org. This system categorizes fragments based on the type of bond cleavage. Glycosidic bond cleavages (if the sugar were part of a larger structure) result in B, C, Y, and Z ions, while cross-ring cleavages produce A and X ions acs.org. For a single monosaccharide like D-Allose, cross-ring cleavages are particularly informative for pinpointing the location of an isotopic label.
In the analysis of this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled D-Allose. Upon fragmentation, the specific location of the 13C at the C-3 position dictates which fragment ions will exhibit this +1 mass shift. For example, a fragment containing the C1-C2 portion of the sugar ring would have the same mass as the corresponding fragment from unlabeled allose. Conversely, any fragment containing the C-3 carbon atom will be observed at an m/z value one unit higher than its unlabeled counterpart. This allows researchers to confirm the labeling position and trace the transition of the 13C atom into different parts of the molecule or subsequent metabolites.
The choice of ionization method and derivatization can significantly influence fragmentation. nih.govresearchgate.net While electron ionization (EI) is common in Gas Chromatography-Mass Spectrometry (GC-MS), chemical ionization (CI) may be preferred for quantifying saccharide labeling. nih.govresearchgate.net Electrospray ionization (ESI) is widely used for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. nih.gov Derivatization can be employed to create a favored cleavage site, simplifying the resulting spectrum and making it easier to distinguish isomers and isotopologues. nih.gov For instance, derivatizing glucose to methylglucosamine promotes cleavage between the C1 and C2 carbons, a technique that can be applied to other monosaccharides to differentiate labeling at various positions. nih.gov
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective tandem mass spectrometry technique used for the targeted quantification of analytes in complex mixtures. springernature.comescholarship.org In an MRM experiment, specific "transitions" are monitored, where a defined precursor ion is selected and a specific, characteristic fragment ion is detected. For this compound, this would involve monitoring the transition from the labeled precursor ion to a fragment ion known to contain the C-3 carbon. This approach provides excellent specificity, as it filters out noise from other molecules and even from natural isotopes of unlabeled allose. nih.govnih.gov
| Analyte | Precursor Ion (m/z) | Hypothetical Fragment Ion | Fragment Description | Expected Fragment Ion (m/z) | MRM Transition |
|---|---|---|---|---|---|
| D-Allose | 181.07 | [M+H-H2O]+ | Loss of water | 163.06 | 181.07 → 163.06 |
| D-Allose-3-13C | 182.07 | [M+H-H2O]+ | Loss of water (13C retained) | 164.06 | 182.07 → 164.06 |
| D-Allose | 181.07 | 0,2A6 | Cross-ring cleavage retaining C3-C6 | 121.05 | 181.07 → 121.05 |
| D-Allose-3-13C | 182.07 | 0,2A6 | Cross-ring cleavage retaining C3-C6 (13C retained) | 122.05 | 182.07 → 122.05 |
| D-Allose | 181.07 | C2 | Fragment containing C1-C2 | 61.03 | 181.07 → 61.03 |
| D-Allose-3-13C | 182.07 | C2 | Fragment containing C1-C2 (13C NOT retained) | 61.03 | 182.07 → 61.03 |
Chromatographic Separation Techniques Preceding Isotopic Analysis (e.g., HPLC, GC)
Prior to mass spectrometric analysis, robust chromatographic separation is essential to isolate this compound from a complex biological matrix. The separation is particularly challenging due to the presence of other structurally similar carbohydrates, including isomers (e.g., glucose, mannose, galactose) which have the same mass. rsc.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for this purpose.
Gas Chromatography (GC)
GC, often coupled with MS (GC-MS), is a powerful technique for carbohydrate analysis. nih.govrsc.org However, because sugars like allose are non-volatile, they must first undergo chemical derivatization to increase their volatility. rsc.orgshimadzu.com Common derivatization methods include silylation (e.g., creating trimethylsilyl (TMS) ethers), acylation, and acetylation. rsc.orgacs.org This process not only enables GC separation but can also improve ionization efficiency for MS analysis. rsc.org GC offers high-resolution separation, which is crucial for distinguishing between different sugar isomers. The ability to measure both isotopic labeling and carbohydrate composition on a single, widely accessible platform makes GC-MS a convenient and accurate method for stable-isotope tracing studies and metabolic flux analysis. nih.govacs.org
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another cornerstone for analyzing labeled sugars. semanticscholar.orgnih.gov A significant advantage of HPLC is its ability to separate carbohydrates in their native form in aqueous solutions, often without the need for derivatization. nih.gov
Several HPLC modes are effective for sugar separation:
Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a popular method for the analysis of polar compounds like sugars. nih.govnsf.gov HILIC provides excellent separation of monosaccharides and is suitable for quantifying labeled sugar metabolites in metabolic flux analysis studies. nih.govrsc.org
High-Performance Anion-Exchange Chromatography (HPAEC): Under highly alkaline conditions, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation via an anion-exchange mechanism. nih.gov HPAEC, often paired with pulsed amperometric detection (PAD), is a highly sensitive and selective method for carbohydrate analysis without derivatization. nih.gov
Reversed-Phase (RP) HPLC: While less common for native sugars due to their high polarity, RP-HPLC can be used effectively after derivatization. For example, sugars can be derivatized with a hydrophobic tag like p-aminobenzoic ethyl ester (ABEE), allowing for separation on C8 or C18 columns.
Research has demonstrated that ultra-high performance liquid chromatography (UHPLC) methods can achieve baseline separation of various hexose isomers, including allose, fructose, mannose, glucose, and galactose, within a short analysis time. escholarship.org This capability is critical for accurately quantifying this compound without interference from other abundant sugars.
| Technique | Advantages | Disadvantages | Typical Column Types |
|---|---|---|---|
| Gas Chromatography (GC) | - High chromatographic resolution
| - Requires derivatization to increase volatility rsc.orgshimadzu.com | - Capillary columns (e.g., DB-5, HP-5ms) |
| High-Performance Liquid Chromatography (HPLC) | - Analysis in aqueous phase, often without derivatization nih.gov | - Resolution of isomers can be challenging without optimized methods escholarship.org | - HILIC nih.gov |
Applications of D Allose 3 13c in Investigating Biological Pathways and Mechanisms
Elucidation of Central Carbon Metabolic Fluxes using 13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a pivotal technique that uses 13C-labeled substrates to quantify the flow of carbon through metabolic pathways. creative-proteomics.com By introducing a substrate like D-Allose-3-13C into a biological system, cells process it alongside their usual carbon sources. As the labeled allose is metabolized, the 13C isotope is incorporated into various downstream intermediates and end-products. Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the distribution of these 13C labels. creative-proteomics.comethz.ch This labeling pattern provides a wealth of information that, when integrated into a computational model of cellular metabolism, allows for the precise calculation of fluxes throughout the central carbon metabolism. creative-proteomics.comlabrulez.com
Research has demonstrated that D-allose can be incorporated into the glycolytic pathway. nih.gov When this compound is introduced to cells, it can be phosphorylated to form allose phosphate (B84403), which then enters the central glycolytic pathway. nih.govpnas.orgnih.govnih.gov As the 13C-labeled backbone proceeds through glycolysis, the label is transferred to intermediates such as fructose-1,6-bisphosphate, dihydroxyacetone phosphate, and eventually pyruvate.
The Pentose (B10789219) Phosphate Pathway (PPP) is a critical branch of central carbon metabolism that runs parallel to glycolysis. It is responsible for producing NADPH and the precursors for nucleotide synthesis. The entry point for carbon into the PPP is glucose-6-phosphate, which can also be derived from other hexoses. The fate of the first carbon of glucose is a key determinant in analyzing the split ratio between glycolysis and the PPP; if it enters the PPP, the C1 carbon is lost as CO2. labrulez.com
Using this compound, the 13C label is positioned at C-3. As this molecule is isomerized and enters the PPP, the label is retained and transferred to various pentose phosphates, such as ribose-5-phosphate (B1218738) and xylulose-5-phosphate. By analyzing the mass isotopomer distribution in these intermediates, 13C-MFA can precisely quantify the branching ratio at the glucose-6-phosphate node, revealing how cells partition carbon between the energy-generating pathway of glycolysis and the biosynthetic and redox-balancing PPP. labrulez.com
The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration. Carbon entering the cycle as acetyl-CoA, derived from glycolysis, is oxidized to generate reducing equivalents for energy production. Pyruvate derived from the metabolism of this compound can be converted to labeled acetyl-CoA, thus introducing the 13C isotope into the TCA cycle. Tracking the propagation of the 13C label through TCA cycle intermediates like citrate, α-ketoglutarate, and malate provides a direct measure of the cycle's activity. labrulez.com
Furthermore, 13C-MFA is instrumental in quantifying anaplerotic fluxes—reactions that replenish TCA cycle intermediates that are withdrawn for biosynthesis. As labeled intermediates are siphoned off to produce amino acids or other molecules, the dilution and distribution of the 13C label in the TCA cycle pool changes. By analyzing these changes, researchers can calculate the rates of key anaplerotic reactions, providing a comprehensive view of how D-allose metabolism integrates with the cell's central energy and biosynthetic machinery.
Investigation of D-Allose-Specific Metabolism and Its Integration into Broader Cellular Networks
Beyond its role as a tracer for central carbon metabolism, this compound is invaluable for studying the unique metabolic pathways of D-allose itself and understanding how this rare sugar is integrated into the broader metabolic landscape of the cell.
A primary step in the metabolism of D-allose within cells is its phosphorylation. nih.gov Studies using radiolabeled D-[14C]allose have successfully identified the accumulation of allose phosphate as a key cellular metabolite. pnas.orgnih.gov Using this compound allows for a more detailed, non-radioactive tracing of this initial conversion and subsequent metabolic fate.
Once the 13C label enters central metabolic pathways, it can be incorporated into various macromolecules. creative-proteomics.com For instance, the labeled carbon can be traced into:
Glycogen: Labeled glucose-6-phosphate derived from D-allose metabolism can be used for glycogen synthesis, allowing for the quantification of glycogen turnover rates. creative-proteomics.com
RNA-bound ribose: The 13C label can flow through the pentose phosphate pathway to form ribose-5-phosphate, the backbone of nucleotides. Measuring 13C enrichment in RNA-bound ribose provides a direct readout of de novo nucleotide synthesis. creative-proteomics.comnih.gov
Protein-bound amino acids: Labeled intermediates from glycolysis and the TCA cycle, such as pyruvate and α-ketoglutarate, serve as precursors for the synthesis of non-essential amino acids. Analysis of 13C labeling in protein-bound amino acids can reveal the flux towards protein synthesis. creative-proteomics.com
Table 1: Documented Incorporation of Labeled D-Allose into Cellular Components
| Labeled Precursor | Detected Labeled Product(s) | Metabolic Pathway Implication | Source(s) |
|---|---|---|---|
| D-[14C]Allose | Allose phosphate | Phosphorylation / Entry into hexose metabolism | pnas.orgnih.govnih.gov |
| D-Allose (via carbon isotopes) | Glycolytic intermediates | Glycolysis | nih.gov |
| General 13C Tracers | RNA-bound ribose | Pentose Phosphate Pathway, Nucleotide Synthesis | creative-proteomics.comnih.gov |
| General 13C Tracers | Protein-bound amino acids | Glycolysis, TCA Cycle, Amino Acid Synthesis | creative-proteomics.com |
D-allose is a C-3 epimer of D-glucose and can be synthesized from other sugars through specific enzymatic reactions. researchgate.net The production and interconversion of D-allose often involve isomerases and epimerases. For example, D-allose can be produced from the isomerization of D-allulose (D-psicose), a reaction catalyzed by enzymes such as L-rhamnose isomerase (L-RhI). mdpi.comglycoforum.gr.jp D-allulose itself is often produced from the readily available D-fructose via epimerization catalyzed by D-tagatose 3-epimerase (DTEase) or D-allulose 3-epimerase (DAEase). glycoforum.gr.jpnih.govfrontiersin.org
By using this compound, researchers can trace these reversible and irreversible enzymatic steps with high precision. For instance, by providing this compound and monitoring the appearance of 13C in D-allulose, one can directly measure the reverse flux of the L-rhamnose isomerase reaction in vivo. This approach is critical for understanding the thermodynamics and kinetics of these specialized enzymatic pathways and for metabolic engineering efforts aimed at optimizing the biotechnological production of rare sugars like D-allose. nih.gov
Table 2: Key Enzymes in D-Allose Metabolic Pathways
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |
|---|---|---|---|
| L-Rhamnose Isomerase (L-RhI) | Isomerization | D-Allulose | D-Allose |
| D-Tagatose 3-Epimerase (DTEase) | Epimerization at C-3 | D-Fructose | D-Allulose |
| D-Allulose 3-Epimerase (DAEase) | Epimerization at C-3 | D-Fructose | D-Allulose |
| Ribose-5-phosphate isomerase | Isomerization | D-Allulose | D-Allose |
| Glucose Isomerase | Isomerization | D-Allulose | D-Allose |
Probing Enzyme Reaction Mechanisms and Kinetic Isotope Effects with this compound
The use of isotopically labeled substrates is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov The substitution of an atom with its heavier, stable isotope, such as replacing a 12C atom with a 13C atom, can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into the transition state of a reaction. nih.govlibretexts.org Specifically, a 13C KIE is observed when the C-3 position of D-Allose is involved in a bond-breaking or bond-forming event in the rate-determining step of an enzymatic reaction. nih.gov
The magnitude of the KIE is the ratio of the reaction rate of the lighter isotopologue (12C) to the heavier one (13C). By measuring this effect, researchers can infer changes in the bonding environment of the C-3 carbon as the reaction proceeds from the ground state to the transition state. For instance, in reactions catalyzed by epimerases or isomerases that act on D-Allose, the labeling at the C-3 position would be critical. D-allulose 3-epimerase, for example, catalyzes the epimerization of D-fructose to D-allulose, a C-3 epimer. nih.gov An enzyme like L-rhamnose isomerase can convert D-allulose to D-allose. glycoforum.gr.jp Studying the reverse reaction with this compound could reveal details about the catalytic mechanism.
Table 1: Theoretical Application of this compound in Kinetic Isotope Effect Studies
| Enzyme Class | Potential Reaction at C-3 | Expected Information from KIE |
|---|---|---|
| Isomerases | Isomerization involving the C-3 hydroxyl group | Details of the transition state, such as whether a C-H bond is broken or if there is a change in hybridization at C-3. |
| Epimerases | Inversion of stereochemistry at the C-3 position | Insights into the mechanism of epimerization, for example, whether it proceeds via an enediol intermediate. |
The measurement of 13C KIEs is typically performed using techniques like isotope ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) spectroscopy. wisc.edund.edu These methods allow for precise quantification of the isotopic composition of the substrate and product over the course of the reaction. While these principles are well-established, their specific application using this compound has not been documented.
Contributions to Understanding Cellular Bioenergetics and Redox State through Labeled Metabolite Tracing
Stable isotope tracing using compounds labeled with 13C is a cornerstone of metabolic research, allowing scientists to map the flow of atoms through metabolic networks. nih.gov Introducing this compound into cells or organisms would, in theory, enable the tracing of the C-3 carbon of the allose backbone as it is metabolized. This approach can provide critical information about pathway activity, nutrient utilization, and the biosynthesis of key molecules, which are all linked to cellular bioenergetics and redox state.
Once taken up by cells, D-Allose may be phosphorylated to D-allose phosphate and enter central carbon metabolism. nih.gov The 13C label at the C-3 position would then appear in downstream metabolites. By analyzing the mass isotopologue distribution (the pattern of 13C labeling) in these metabolites using mass spectrometry or NMR, researchers can deduce the metabolic pathways through which the allose was processed.
For example, if D-Allose enters glycolysis, the 13C label from the C-3 position would be incorporated into intermediates of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific labeling patterns observed in metabolites like pyruvate, lactate, citrate, and amino acids derived from TCA cycle intermediates would reveal the relative fluxes through these key energy-producing pathways. mdpi.com
Furthermore, tracing the fate of this compound could shed light on the cellular redox state (the balance between NAD+/NADH and NADP+/NADPH). For example, the flux through the oxidative PPP is a major source of NADPH, which is crucial for antioxidant defense and reductive biosynthesis. By tracking the entry of the 13C label into PPP intermediates and products, one could infer the activity of this pathway. nih.gov
Table 2: Potential Insights from Tracing this compound in Cellular Metabolism
| Metabolic Area | Measured Metabolites | Potential Insights |
|---|---|---|
| Cellular Bioenergetics | Glycolytic intermediates, TCA cycle intermediates, ATP | Contribution of D-Allose to cellular energy production; relative activity of glycolysis versus oxidative phosphorylation. mdpi.com |
| Redox State | Pentose Phosphate Pathway intermediates, NADPH-dependent biosynthetic products (e.g., fatty acids) | Estimation of flux through the oxidative PPP to gauge NADPH production and antioxidant capacity. |
| Biosynthesis | Amino acids, nucleotides, lipids | Utilization of the D-Allose carbon backbone for the synthesis of biomass precursors. nih.gov |
While these applications are theoretically sound and widely practiced with other labeled substrates like [13C]-glucose and [13C]-glutamine, there is no published research demonstrating the use of this compound for these specific purposes. nih.govresearchgate.net
Computational and Modeling Approaches in Conjunction with D Allose 3 13c Tracing
Metabolic Network Reconstruction for Robust 13C-MFA Models
The foundation of any 13C-MFA study is a well-defined metabolic network model. This model serves as the mathematical framework that connects extracellular measurements and intracellular isotopic labeling patterns to the underlying metabolic fluxes.
Model Construction and Stoichiometry: A metabolic network model is a comprehensive representation of the biochemical reactions occurring within a cell or organism. The construction process begins with compiling a list of all relevant metabolic reactions, including their stoichiometry (the relative quantities of reactants and products) and the specific atom transitions that occur during the conversion. This information is often sourced from genomic and biochemical databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), and curated based on organism-specific literature. researchgate.net The model must include all significant pathways involved in the metabolism of the tracer, in this case, D-Allose-3-13C.
Key Components of a Network Model for 13C-MFA:
Reaction Stoichiometry: Defines the balance of metabolites in each reaction.
Carbon Atom Transitions: Maps the positions of carbon atoms from reactants to products for every reaction in the network. This is crucial for simulating the flow of the 13C label.
Metabolite Compartmentation: In eukaryotic cells, specifies the location of reactions (e.g., cytosol, mitochondria).
Reaction Reversibility: Classifies reactions as either reversible or irreversible, which constrains the possible flux distributions. vanderbilt.edu
Ensuring Model Robustness: For a 13C-MFA model to be robust, it must accurately reflect the organism's metabolic capabilities under the specific experimental conditions. Model validation involves comparing model predictions with experimental data. researchgate.net This may include checking for inconsistencies in biomass composition, substrate uptake rates, and product secretion rates. The network must be detailed enough to capture all relevant metabolic pathways but simple enough to allow for the confident estimation of fluxes. The complexity of the model is often balanced against the amount and quality of the available isotopic labeling data. researchgate.net
Flux Estimation Algorithms and Software Development for Isotopic Data Analysis
Once a metabolic network is established and isotopic labeling data from a this compound tracing experiment is collected, the central computational task is to estimate the intracellular fluxes. This is achieved by finding the flux distribution that best explains the measured data. nih.gov
The Optimization Problem: Flux estimation is framed as an optimization problem where the goal is to minimize the difference between experimentally measured labeling patterns (e.g., from mass spectrometry) and the labeling patterns predicted by the metabolic model. nih.gov This is typically solved using iterative, non-linear least-squares regression algorithms that adjust flux values until the best fit is achieved. nih.gov
Software Packages for 13C-MFA: The complexity of flux estimation has led to the development of specialized software packages that automate the process. These tools provide platforms for model building, data input, flux calculation, and statistical analysis. nih.gov The availability of such software has made 13C-MFA more accessible to a broader scientific community. nih.gov
| Software Package | Key Features | Primary Algorithmic Approach |
|---|---|---|
| 13CFLUX2 | Supports steady-state and non-steady-state MFA; extensive modeling capabilities. researchgate.net | Elementary Metabolite Units (EMU), Cumomer, Isotopomer |
| OpenFLUX | Open-source; integrates with MATLAB; supports various modeling formats. nih.gov | Least-Squares Regression |
| Metran | Part of the 13CFLUX software suite; focuses on large-scale network analysis. nih.govumich.edu | Cumomer-based approach |
| IsoDesign | Focuses on the optimal experimental design phase to maximize flux precision. nih.govresearchgate.net | Statistical optimization (e.g., D-optimality) |
| Escher-Trace | A web-based tool for visualizing stable isotope tracing data on metabolic pathway maps. escholarship.org | Data visualization and mapping |
These software solutions are crucial for handling the large datasets and complex calculations inherent in 13C-MFA, ultimately enabling the translation of isotopic data into meaningful biological insights. nih.gov
Integration of Isotopic Tracing Data with Multi-Omics Data for Systems Biology Insights
While 13C-MFA provides a direct measure of metabolic function, a deeper understanding of cellular regulation requires integrating this flux data with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite concentrations). rsc.org This multi-omics approach provides a holistic view of how cellular processes are coordinated. nih.gov
Levels of Regulation: Metabolic fluxes are regulated at multiple levels, from the transcription of genes encoding enzymes to the allosteric regulation of enzyme activity by metabolites. nih.gov Isotopic tracing with this compound quantifies the final functional output—the metabolic flux—while other omics data provide information on the components that control this flux. For example, an observed change in a metabolic flux might be explained by an increase in the expression of the gene encoding the relevant enzyme (transcriptomics) or a change in the concentration of an allosteric activator (metabolomics). nih.gov
Computational Integration Strategies: Integrating diverse omics data is a significant computational challenge. arxiv.org Several strategies have been developed:
Statistical Integration: This involves identifying correlations between datasets, for instance, between the expression level of a gene and the flux through the reaction it catalyzes. rsc.org
Model-Based Integration: This approach uses metabolic models as a scaffold to connect different data types. For example, gene expression data can be used to constrain the maximum possible flux through a reaction in a model, which is then further refined by the 13C-MFA data. nih.gov
Network-Based Integration: This method constructs comprehensive networks that include regulatory interactions (e.g., transcription factor to gene) alongside metabolic reactions to create causal links between different omics layers. embopress.org
By combining the functional readout from this compound tracing with other molecular snapshots, researchers can build more comprehensive and predictive models of cellular behavior, which is a central goal of systems biology. nih.gov
Optimal Experimental Design Methodologies for 13C-MFA with Labeled Saccharides
The precision and accuracy of a 13C-MFA study are heavily dependent on the design of the isotope labeling experiment itself. nih.gov A critical step is the selection of the optimal isotopic tracer—in this case, considering whether this compound is the most informative choice compared to other labeled saccharides or mixtures of tracers. researchgate.net Computational methods for optimal experimental design (OED) are used to make this decision in silico before any wet-lab experiments are performed. frontiersin.org
The Goal of Optimal Experimental Design: OED aims to select a tracer or a combination of tracers that will provide the most information about the fluxes of interest, thereby maximizing the precision of the final flux estimates. nih.gov This is particularly important for complex metabolic networks where many fluxes may be difficult to resolve. nih.gov
Computational Approaches to OED: The process involves simulating the labeling patterns that would result from different potential tracers. Statistical criteria are then used to evaluate which tracer is most likely to yield a dataset that can resolve fluxes with the smallest confidence intervals. A common approach is based on the Fisher Information Matrix (FIM), with the D-optimality criterion being frequently used to maximize the determinant of the FIM, which corresponds to minimizing the volume of the confidence ellipsoid for the estimated fluxes. nih.gov
Factors Considered in OED:
Tracer Choice: Evaluating different specifically labeled saccharides (e.g., [1,2-13C]glucose, [U-13C]glucose, or novel tracers like this compound). researchgate.net
Tracer Mixtures: Determining the optimal ratio of labeled and unlabeled substrates.
Parallel Labeling: Using multiple, different tracers in parallel experiments to provide complementary information, a technique known as COMPLETE-MFA. nih.govumich.edu
Cost-Effectiveness: More recent frameworks also incorporate the financial cost of different labeled substrates into the optimization, seeking a balance between maximal information and experimental expense. nih.gov
By using these computational design methodologies, researchers can ensure that their labeling experiments are as informative and efficient as possible. frontiersin.org
Quantitative Analysis of Isotopic Steady State and Non-Steady State Conditions in Metabolic Studies
The analysis of 13C tracing data relies on key assumptions about the state of the biological system. The two primary conditions considered are isotopic steady state and non-steady state, each requiring different analytical approaches. frontiersin.org
Isotopic Steady State (SS-MFA): This condition assumes that the system is at both a metabolic and an isotopic steady state.
Metabolic Steady State: The concentrations of intracellular metabolites and the rates of all metabolic reactions are constant over time. nih.gov
Isotopic Steady State: The isotopic labeling distribution of intracellular metabolites has reached a constant, stable state. This means the rate at which the 13C label enters a metabolite pool is equal to the rate at which it leaves. frontiersin.org SS-MFA is a powerful technique but requires that cells be cultured for a sufficient duration for the isotopic equilibrium to be reached, which may not be feasible for all systems, particularly those with slow metabolism or large metabolite pools. creative-proteomics.com
Isotopically Non-Steady State (INST-MFA): This approach is applied to systems that are at a metabolic steady state but have not yet reached an isotopic steady state. nih.gov In INST-MFA, samples are taken at multiple time points during the transient phase after the introduction of the 13C tracer. vanderbilt.edu The dynamic changes in the labeling patterns of metabolites over time are used to infer fluxes.
Comparison of SS-MFA and INST-MFA:
| Feature | Isotopic Steady State (SS-MFA) | Isotopically Non-Steady State (INST-MFA) |
|---|---|---|
| Experimental Duration | Longer, requires waiting for isotopic equilibrium. creative-proteomics.com | Shorter, samples are collected during the transient phase. nih.gov |
| Applicability | Best for fast-growing microbes or systems that quickly reach equilibrium. creative-proteomics.com | Ideal for mammalian cells, autotrophs, or systems with large metabolite pools or slow fluxes. vanderbilt.edunih.gov |
| Data Requirements | Labeling data from a single time point after equilibrium is reached. | Time-course labeling data from multiple time points. frontiersin.org |
| Information Gained | Provides a robust picture of metabolic fluxes. | Can provide increased sensitivity for certain fluxes (e.g., exchange fluxes) and can also be used to estimate the size of intracellular metabolite pools. vanderbilt.edu |
| Computational Complexity | Involves solving algebraic equations. | More complex; involves solving systems of ordinary differential equations. frontiersin.org |
The choice between SS-MFA and INST-MFA depends on the specific biological system and research question. INST-MFA, in particular, has broadened the applicability of 13C-MFA to a wider range of organisms and experimental conditions that are not amenable to steady-state analysis. researchgate.netgoogle.com
Challenges and Future Perspectives in D Allose 3 13c Research
Development of More Efficient and Cost-Effective Synthesis Strategies for Site-Specifically Labeled Rare Sugars
The limited availability and high cost of D-allose, and by extension its isotopically labeled forms, are significant barriers to its widespread use. nih.govnih.govresearchgate.net Current production methods, both chemical and enzymatic, often suffer from low yields, complex purification processes, and the generation of undesirable by-products. unl.ptnih.gov
Current Synthesis Approaches and Their Limitations:
| Synthesis Method | Advantages | Limitations |
| Chemical Synthesis | Can achieve viable yields. | Expensive, environmentally harmful, uses costly catalysts, generates hazardous waste. unl.pt |
| Enzymatic Synthesis (e.g., Izumoring strategy) | More eco-friendly than chemical methods. nih.govunl.pt | Low yields, requires extensive purification, gradual loss of catalytic activity, limited operational stability. unl.ptresearchgate.net |
Recent research has focused on developing novel chemoenzymatic approaches to improve efficiency and reduce costs. unl.pt One promising strategy involves a four-step process starting from minimally protected benzyl-glucose, featuring a regioselective oxidation at the C3 position by an engineered bacterial glycoside-3-oxidase. unl.pt This method boasts high yields and avoids by-products, simplifying purification. unl.pt Further research into enzyme engineering, such as improving the catalytic efficiency and stability of isomerases and epimerases, is crucial for making site-specifically labeled rare sugars like D-Allose-3-13C more accessible for research. nih.govresearchgate.net
Advancements in High-Throughput Analytical Technologies for Isotopic Profiling
The analysis of isotopically labeled compounds within complex biological mixtures requires sensitive and high-throughput analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for isotopic profiling. nih.gov
Recent advancements in MS, particularly the development of inductively coupled plasma mass spectrometry (ICP-MS) and multi-collector ICP-MS (MC-ICP-MS), have significantly improved the precision and accuracy of isotope ratio measurements. scispace.comrsc.org These techniques offer high sensitivity, low detection limits, and rapid analysis times. scispace.com Furthermore, the coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) enables the simultaneous analysis of compound-specific stable isotope ratios and structural information, providing a more comprehensive understanding of metabolic transformations. wiley.com
For high-throughput analysis, chemical tagging strategies are being developed to allow for the multiplexing of numerous samples in a single run, which can significantly reduce analysis time and improve quantitative accuracy. researchgate.net The continued refinement of these technologies, including improved ionization techniques, ion separation systems, and sensitive detectors, will be essential for handling the large datasets generated in metabolomics studies. scispace.com
Expansion of this compound Applications to Untargeted Metabolomics and Complex Biological Systems
Untargeted metabolomics aims to measure the largest possible number of metabolites in a biological sample to provide a comprehensive snapshot of the metabolome. nih.gov The use of stable isotope tracers like this compound in untargeted metabolomics can provide valuable insights into the metabolic fate of this rare sugar in complex biological systems.
However, the analysis of large-scale isotopic labeling data presents significant challenges. nih.gov Publicly available software tools for the untargeted quantification of isotopic enrichment are emerging but require further validation and refinement to ensure accuracy across diverse datasets. nih.gov
Future applications of this compound in untargeted metabolomics could include:
Global metabolic profiling: Tracing the 13C label from D-allose through various metabolic pathways to identify all downstream metabolites.
Fluxomics on a global scale: Quantifying the rates of metabolic reactions throughout the entire metabolic network. nih.gov
Investigating the effects of D-allose on the gut microbiome: Analyzing how gut bacteria metabolize D-allose and the resulting impact on the host's metabolome. nih.gov
Elucidation of Novel and Undiscovered Metabolic Pathways via this compound Labeling
A key application of isotopically labeled compounds is the discovery and confirmation of metabolic pathways. nih.gov By tracing the path of the 13C label from this compound through the metabolic network, researchers can identify previously unknown enzymatic reactions and metabolic routes.
The process typically involves:
Introducing the labeled substrate: Feeding cells or organisms with this compound. nih.gov
Analyzing metabolite labeling patterns: Using techniques like GC-MS or LC-MS to determine the distribution of the 13C label in various metabolites. nih.gov
Tracing carbon transitions: Reconstructing the metabolic pathways based on the observed labeling patterns. nih.gov
Singly labeled substrates like this compound can be particularly informative for discovering novel pathways, as they can reveal unique reaction stereochemistry or intermediate products. nih.gov This approach has the potential to uncover new aspects of carbohydrate metabolism and the biological roles of rare sugars.
Methodological Refinements for Addressing Data Interpretation Complexities in Dynamic Isotopic Labeling Studies
Dynamic isotopic labeling studies, which track the incorporation of stable isotopes over time, provide a wealth of information about metabolic fluxes and pathway dynamics. However, the interpretation of this complex data can be challenging. nih.gov
Methodological refinements are needed to address issues such as:
Data normalization and correction: Accounting for variations in sample preparation and instrument performance.
Metabolic modeling: Developing accurate and comprehensive metabolic models to simulate and interpret the labeling data. nih.gov
Computational tools: Creating user-friendly software for the analysis and visualization of dynamic labeling data.
Recent research has focused on developing computational frameworks that combine constraint-based modeling with isotopic label tracing on a large scale to improve the accuracy of flux calculations. nih.gov Continued advancements in these areas will be crucial for extracting meaningful biological insights from dynamic isotopic labeling experiments using this compound.
Potential for this compound in Microorganism and Plant Metabolic Engineering Research
Metabolic engineering aims to modify the metabolic pathways of organisms to improve the production of desired compounds or to enhance specific cellular functions. This compound can be a valuable tool in this field for several reasons.
In microorganism research , this compound can be used to:
Quantify metabolic fluxes: Determine how genetic modifications affect the flow of carbon through metabolic pathways. nih.gov
Identify metabolic bottlenecks: Pinpoint enzymatic steps that limit the production of a target compound.
Optimize fermentation processes: Improve the yield and productivity of microbial cell factories for the production of rare sugars and other valuable chemicals. nih.govfrontiersin.org
In plant metabolic engineering , this compound could be used to:
Study carbohydrate metabolism: Investigate how plants synthesize, transport, and utilize rare sugars.
Improve crop traits: Engineer plants with enhanced nutritional value or resistance to stress.
Understand plant-microbe interactions: Elucidate the role of rare sugars in the communication between plants and symbiotic or pathogenic microorganisms.
The development of heterologous expression systems, where genes from one organism are expressed in another, will be important for producing the necessary enzymes for these metabolic engineering efforts. wikipedia.org
Conclusion
Summary of Transformative Contributions of D-Allose-3-13C to Metabolic and Mechanistic Research
The advent of stable isotope labeling has fundamentally transformed metabolic and mechanistic research, and the application of this compound stands as a testament to this progress. By incorporating a heavy isotope of carbon at a specific position, this compound provides an unparalleled tool for tracing the metabolic fate of D-allose within complex biological systems. medchemexpress.comnih.gov This stands in contrast to the use of broadly labeled compounds like uniformly labeled 13C-glucose, which, while powerful, may not offer the same level of detail for specific reactions. biorxiv.orgnih.gov
D-allose, a C-3 epimer of D-glucose, possesses unique physiological functions, including anti-tumor and anti-hypertensive effects, which are thought to be linked to its influence on glucose metabolism and the suppression of reactive oxygen species (ROS). nih.govnih.govnih.gov The strategic placement of the 13C label at the C-3 position is critical, as this is the primary structural difference between D-allose and D-glucose. This specific labeling allows researchers to precisely track the biochemical transformations that D-allose undergoes, providing definitive insights into its mechanism of action. For instance, studies can elucidate whether D-allose is metabolized through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and how its C-3 configuration influences enzymatic processing.
The use of this compound enables researchers to move beyond correlational studies to establish causal links between D-allose administration and observed physiological effects. By monitoring the incorporation of the 13C label into downstream metabolites, scientists can map the metabolic pathways influenced by D-allose. nih.gov This has been instrumental in understanding how D-allose exerts its biological effects, providing a level of mechanistic detail that was previously unattainable. The ability to trace the journey of this rare sugar has provided transformative insights into carbohydrate metabolism and the unique roles that stereoisomers can play in biological processes. nih.gov
Identification of Key Unresolved Research Questions and Promising Future Directions for this compound Investigations
Despite the significant advances facilitated by this compound, several key research questions remain unresolved, paving the way for promising future investigations. A primary area of focus is the complete elucidation of the metabolic pathways that D-allose enters. While it is known to be absorbed and largely excreted, the full extent of its metabolic integration and the identity of all its metabolic byproducts are not yet fully characterized. nih.gov
Future studies utilizing this compound could provide definitive answers to these questions. By employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can conduct detailed metabolic flux analysis to quantify the flow of the 13C label through various metabolic networks. nih.govmdpi.com This would allow for a comprehensive mapping of D-allose metabolism and help to identify novel metabolic pathways or interactions.
Another critical area of future research is understanding the precise molecular mechanisms by which D-allose exerts its diverse physiological effects. For example, the anti-aging effects of D-allose have been linked to insulin (B600854) signaling pathways, but the direct molecular interactions remain to be fully elucidated. nih.gov this compound could be used in targeted studies to identify the specific enzymes and receptors that interact with D-allose, and to determine how this interaction modulates downstream signaling cascades. Furthermore, the impact of D-allose on the gut microbiome has been observed, but the underlying mechanisms are not well understood. nih.gov Isotope tracing with this compound could help to unravel how gut bacteria metabolize this rare sugar and how this influences the composition and function of the microbiome.
The table below outlines potential future research directions that can be addressed using this compound.
| Research Area | Key Unresolved Questions | Potential Contribution of this compound |
| Oncology | What is the precise mechanism of D-allose's anti-tumor effects? Is it incorporated into cancer cell glycans? | Trace the uptake and metabolic fate of D-allose in tumor cells to identify targeted metabolic pathways. biorxiv.orgresearchgate.net |
| Aging and Longevity | How does D-allose extend lifespan via sirtuin and insulin signaling pathways? nih.gov | Elucidate the metabolic reprogramming induced by D-allose in model organisms like C. elegans. |
| Gastroenterology | How does D-allose alter the gut microbiome composition and function? nih.gov | Track the metabolism of D-allose by specific gut bacteria and its impact on microbial metabolic output. |
| Metabolic Disorders | What is the molecular basis for D-allose's ability to improve glucose metabolism and insulin sensitivity? researchgate.net | Perform metabolic flux analysis to quantify the impact of D-allose on central carbon metabolism in states of insulin resistance. nih.gov |
| Pharmacokinetics | What are the complete absorption, distribution, metabolism, and excretion (ADME) profiles of D-allose? | Provide a definitive tool for tracing the disposition of D-allose and its metabolites throughout the body. |
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity and positional specificity of ¹³C labeling in D-Allose-3-¹³C during synthesis?
- Methodological Answer : Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm the ¹³C incorporation at the C-3 position. High-resolution mass spectrometry (HRMS) quantifies isotopic enrichment by comparing the mass-to-charge ratio of labeled vs. unlabeled species. For positional specificity, two-dimensional NMR techniques (e.g., HSQC, HMBC) map carbon-proton correlations to rule out labeling at unintended sites. Ensure calibration with internal standards and replicate measurements to minimize instrumental drift .
Q. What experimental design considerations are critical when using D-Allose-3-¹³C in metabolic flux analysis (MFA)?
- Methodological Answer :
- Controlled Tracer Delivery : Use pulse-chase experiments to track isotopic incorporation over time, ensuring uniform tracer distribution in biological systems.
- Sampling Intervals : Collect samples at multiple time points to capture dynamic flux changes.
- Analytical Validation : Pair liquid chromatography-mass spectrometry (LC-MS) with ¹³C-NMR to cross-validate isotopic enrichment data.
- Negative Controls : Include unlabeled D-allose controls to distinguish background noise from tracer-derived signals. Reference protocols from systematic reviews on isotopic tracing for rigor .
Advanced Research Questions
Q. How should researchers address discrepancies in ¹³C-NMR data when D-Allose-3-¹³C produces unexpected metabolic intermediate ratios?
- Methodological Answer :
- Step 1 : Confirm isotopic purity via HRMS to rule out synthesis errors.
- Step 2 : Evaluate enzymatic side activities (e.g., isomerases or epimerases) that may redistribute the ¹³C label. Use enzyme inhibitors or knockout models to isolate confounding pathways.
- Step 3 : Apply kinetic modeling (e.g., elementary metabolite unit analysis) to reconcile observed vs. predicted flux distributions. Incorporate Bayesian statistical frameworks to account for measurement uncertainty .
Q. What advanced statistical methods are recommended for interpreting complex isotopic labeling patterns in D-Allose-3-¹³C studies?
- Methodological Answer :
- Multivariate Analysis : Principal component analysis (PCA) or partial least squares regression (PLSR) can identify correlations between labeling patterns and metabolic outcomes.
- Monte Carlo Simulations : Model stochastic variations in tracer uptake and enzyme kinetics to assess robustness of flux estimates.
- Meta-Analysis : Pool data from multiple studies to identify consensus patterns, adjusting for heterogeneity via random-effects models. Ensure transparency by adhering to PRISMA guidelines for data synthesis .
Q. How can researchers optimize tracer protocols to minimize isotopic dilution effects in in vivo D-Allose-3-¹³C studies?
- Methodological Answer :
- Dose-Response Calibration : Pre-test tracer concentrations to identify the threshold where dilution does not compromise detection limits.
- Compartmental Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tracer distribution across tissues.
- Time-Resolved Sampling : Prioritize early time points to capture initial flux rates before dilution dominates. Cross-reference with stable isotope-resolved metabolomics (SIRM) datasets for validation .
Data Presentation and Reproducibility
Q. What are the best practices for reporting isotopic tracing data involving D-Allose-3-¹³C in peer-reviewed journals?
- Methodological Answer :
- Structured Tables : Include columns for isotopic enrichment (%), detection method (e.g., LC-MS vs. NMR), and biological replicates. Use footnotes to explain outliers.
- Supplementary Files : Provide raw NMR spectra and MS chromatograms in open-access repositories (e.g., Zenodo) with DOIs.
- Reproducibility Checklists : Follow ACS Style Guide requirements for experimental details, ensuring all synthesis and characterization steps are replicable .
Q. How should contradictory results between tracer studies using D-Allose-3-¹³C be systematically analyzed?
- Methodological Answer :
- Contradiction Framework : Apply the "principal contradiction" analysis to identify dominant variables (e.g., cell type, tracer concentration) driving discrepancies.
- Sensitivity Analysis : Test how altering model assumptions (e.g., enzyme Vmax values) impacts conclusions.
- Cross-Validation : Replicate key experiments in independent labs using harmonized protocols. Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
